2-[4-(4-bromophenyl)piperazin-1-yl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone
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Overview
Description
2-[4-(4-BROMOPHENYL)PIPERAZIN-1-YL]-1-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a bromophenyl group and a dihydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-BROMOPHENYL)PIPERAZIN-1-YL]-1-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multiple stepsThe final step involves the coupling of the piperazine derivative with the dihydroquinoline moiety under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-BROMOPHENYL)PIPERAZIN-1-YL]-1-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bromophenyl group or the dihydroquinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted piperazine or bromophenyl derivatives .
Scientific Research Applications
2-[4-(4-BROMOPHENYL)PIPERAZIN-1-YL]-1-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(4-BROMOPHENYL)PIPERAZIN-1-YL]-1-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The piperazine ring and bromophenyl group are known to interact with various receptors and enzymes, modulating their activity. The dihydroquinoline moiety may also play a role in the compound’s biological effects by interacting with different cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones
Uniqueness
Compared to similar compounds, 2-[4-(4-BROMOPHENYL)PIPERAZIN-1-YL]-1-(2,2,4,6-TETRAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dihydroquinoline moiety, in particular, sets it apart from other piperazine derivatives .
Properties
Molecular Formula |
C25H30BrN3O |
---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)piperazin-1-yl]-1-(2,2,4,6-tetramethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C25H30BrN3O/c1-18-5-10-23-22(15-18)19(2)16-25(3,4)29(23)24(30)17-27-11-13-28(14-12-27)21-8-6-20(26)7-9-21/h5-10,15-16H,11-14,17H2,1-4H3 |
InChI Key |
JMXILXHTEKDJGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CN3CCN(CC3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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